BenchChemオンラインストアへようこそ!

7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one

Kinase Inhibition p56lck Regioisomer SAR

Prioritize procurement of this specific 7,8-dihydroxy regioisomer to ensure target engagement in p56lck tyrosine kinase assays. The catechol-like substitution pattern is non-interchangeable; the 6,7-dihydroxy isomer fails to inhibit p56lck, introducing experimental artifacts. This scaffold is a validated precursor for HIV-1 integrase inhibitors and renal vasodilators like zelandopam. Sourcing the correct isomer safeguards SAR integrity and accelerates hit-to-lead programs in immunology, virology, and cardiovascular research.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
Cat. No. B15052042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C1C=CC(=C2O)O
InChIInChI=1S/C9H9NO3/c11-6-2-1-5-3-4-10-9(13)7(5)8(6)12/h1-2,11-12H,3-4H2,(H,10,13)
InChIKeyDKGCEFYGKVUVLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one: A Key Regioisomeric Scaffold in Tetrahydroisoquinoline-Based Research


7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one (C9H9NO3, MW: 179.17) is a bicyclic heterocyclic compound belonging to the 1-oxo-tetrahydroisoquinoline class . It features a catechol-like 7,8-dihydroxy substitution pattern on the aromatic ring, with a carbonyl group at position 1, making it a regioisomer of the more commonly encountered 6,7-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one [1]. This structural positioning of the hydroxyl groups imparts distinct metal-chelating properties and influences its binding affinity as a constrained analog in biochemical assays [2]. The compound is primarily utilized as a synthetic intermediate for more complex isoquinoline alkaloids with applications ranging from HIV integrase inhibition to renal vasodilation research [3] [4].

Why 7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one Cannot Be Replaced by Its 6,7-Dihydroxy Regioisomer


The position of the hydroxyl groups on the tetrahydroisoquinoline scaffold is not a trivial interchange; it dictates target selectivity. Research by the NIH has demonstrated that for inhibiting the p56lck protein-tyrosine kinase, the 7,8-dihydroxy substitution pattern is essential, whereas the 6,7-dihydroxy isomer shows divergent and non-interchangeable structural requirements [1]. This functional divergence is rooted in the pharmacophoric geometry required for the inhibition of specific targets. Consequently, substituting the 7,8-dihydroxy compound with its 6,7-dihydroxy counterpart in a synthetic pathway or a biochemical assay targeting p56lck would fail to reproduce the desired activity, potentially leading to false negatives in screening campaigns or incorrect SAR interpretations [2]. This inherent specificity is what elevates this compound from a simple building block to a critical, non-fungible research tool.

Quantitative Differentiation for 7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one


Regioisomeric Selectivity: 7,8-Dihydroxy Substitution is Essential for p56lck Tyrosine Kinase Inhibition

A direct study of isomeric 6,7- and 7,8-dihydroxyisoquinoline-3-carboxamides revealed that the 7,8-dihydroxy pattern is essential for p56lck protein-tyrosine kinase inhibition. The 6,7-dihydroxy isomer does not meet the structural requirements for this target, demonstrating a functional divergence between the regioisomers [1]. Specifically, the methyl 7,8-dihydroxyisoquinoline-3-carboxylate derivative, a compound directly derived from this scaffold, exhibited an IC50 of 0.2 µM against p56lck, whereas the structural features required for EGFR inhibition were distinct, underscoring the target selectivity embedded in the scaffold's geometry [2].

Kinase Inhibition p56lck Regioisomer SAR Immunology

Scaffold-Hopping in HIV Integrase Inhibition: The [6,6] Dihydroxyisoquinolinone Core is a Valid Bioisostere

In the development of HIV-1 integrase strand transfer inhibitors (INSTIs), the 7,8-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one ring system was specifically introduced as a [6,6] fused bicycle to replace a [5,6] indoline bicycle. This scaffold-hopping effort, which relies on the specific 7,8-dihydroxy arrangement for metal chelation, successfully generated new analogues with low micromolar inhibitory potency in in vitro HIV-1 integrase assays [1]. The study directly validates the 7,8-dihydroxyisoquinolinone core as a viable and potentiate scaffold in a context where the 6,7-dihydroxy version would present a different pharmacophoric geometry.

Antiviral Research HIV-1 Integrase Bioisosteres Medicinal Chemistry

Renal Vasodilation: The 7,8-Dihydroxy Core is Found in a Potent, Selective DA1 Agonist

The compound (S)-(-)-7,8-dihydroxy-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline, a derivative containing the target compound's core, has been characterized as a potent and selective DA1 (dopamine D1) receptor agonist. Its DA1 agonist activity was shown to be approximately 10 times stronger than that of dopamine for increasing renal blood flow in anesthetized dogs [1]. This derivative, known as zelandopam, demonstrates the biological viability and pharmacological relevance of the 7,8-dihydroxy substitution on the tetrahydroisoquinoline framework, a property not mirrored by the 6,7-dihydroxy regioisomer in this pharmacological context.

Cardiovascular Research Dopamine Agonist Renal Pharmacology DA1 Receptor

High-Value Application Scenarios for 7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one


Probing p56lck Kinase Function in T-Cell Signaling

Procurement should be prioritized for laboratories engaged in immunological research, specifically those studying T-cell receptor signaling. As demonstrated, the 7,8-dihydroxy substitution is essential for targeting the p56lck tyrosine kinase [1]. This compound serves as a critical precursor for synthesizing analogs that can interrogate p56lck's role, where the use of a 6,7-dihydroxy isomer would lack the necessary structural requirements for activity and introduce experimental artifacts.

Designing Next-Generation HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)

This scaffold is a validated starting point for antiviral drug discovery. NIH researchers have successfully used this [6,6] bicyclic system to replace earlier [5,6] scaffolds, yielding potent HIV-1 integrase inhibitors [2]. Medicinal chemistry groups working on antiviral resistance or improved INSTI pharmacokinetics should utilize this specific regioisomer to ensure proper metal-chelating geometry within the enzyme's active site.

Developing Selective DA1 Dopamine Receptor Agonists for Renal Disease

For teams focused on cardiovascular or renal pharmacology, this compound is a vital intermediate. Its downstream derivatives, such as zelandopam, have shown a 10-fold increase in potency over dopamine in increasing renal blood flow [3]. Using this scaffold enables the synthesis of compounds that selectively stimulate peripheral dopamine receptors, a therapeutic strategy for renal insufficiency that is not accessible with other isomeric starting materials.

Differentiating Kinase Selectivity Profiles in Chemical Biology

Chemical biology groups aiming to build selective kinase inhibitor panels should use this scaffold to exploit its inherent selectivity. The divergent structural requirements between p56lck and EGFR inhibition mean that the 7,8-dihydroxy compound provides a unique selectivity starting point compared to its 6,7-dihydroxy counterpart [1]. This allows for the creation of tool compounds that can discriminate between closely related kinase families.

Quote Request

Request a Quote for 7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.